CL2A-SN-38 (dichloroacetic acid salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CL2A-SN-38 (dichloroacetic acid salt) is a cleavable linker-based antibody-drug conjugate (ADC) that contains the topoisomerase I inhibitor SN-38 and a maleimidocaproyl linker . This compound has been linked to tumor-selective humanized antibodies, such as anti-Trop-2 (hRS7), to target SN-38 to tumor sites . It is primarily used in cancer research due to its potent cytotoxic effects on cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
CL2A-SN-38 is synthesized by conjugating the topoisomerase I inhibitor SN-38 with a maleimidocaproyl linker . The synthesis involves the following steps:
Activation of SN-38: SN-38 is activated by reacting with a suitable activating agent to form an intermediate.
Linker Attachment: The activated SN-38 is then reacted with the maleimidocaproyl linker under controlled conditions to form the conjugate.
Purification: The resulting product is purified using chromatographic techniques to obtain CL2A-SN-38 in its pure form.
Industrial Production Methods
Industrial production of CL2A-SN-38 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of SN-38 and the linker are synthesized and activated.
Conjugation: The activated SN-38 is conjugated with the linker in large reactors under controlled conditions.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure purity and consistency.
化学反応の分析
Types of Reactions
CL2A-SN-38 undergoes several types of chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis in an acidic environment, leading to the release of SN-38.
Substitution: The maleimidocaproyl linker can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (pH < 5) are commonly used to induce hydrolysis of the linker.
Substitution: Nucleophilic reagents such as amines can be used for substitution reactions.
Major Products Formed
科学的研究の応用
CL2A-SN-38 has a wide range of scientific research applications, including:
Cancer Research: It is used to target and kill cancer cells by delivering SN-38 to tumor sites.
Drug Development: The compound is used in the development of new antibody-drug conjugates for cancer therapy.
Biological Studies: It is used to study the mechanisms of drug delivery and release in biological systems.
Pharmacokinetics: Researchers use CL2A-SN-38 to study the pharmacokinetics and biodistribution of antibody-drug conjugates.
作用機序
CL2A-SN-38 exerts its effects through the following mechanism:
Targeting Tumor Cells: The compound is linked to tumor-selective antibodies that bind to specific antigens on cancer cells.
Internalization and Release: Once bound, the conjugate is internalized by the cancer cell, and the acidic environment inside the cell induces hydrolysis of the linker, releasing SN-38.
Inhibition of Topoisomerase I: SN-38 inhibits topoisomerase I, an enzyme crucial for DNA replication, leading to DNA damage and cell death.
類似化合物との比較
CL2A-SN-38 is unique compared to other similar compounds due to its specific linker and targeting mechanism. Similar compounds include:
T-DM1: An antibody-drug conjugate that uses a different cytotoxic agent and linker.
Sacituzumab Govitecan: Another ADC that uses SN-38 but with a different linker.
CL2A-SN-38 stands out due to its cleavable linker, which allows for controlled release of SN-38 in the acidic environment of tumor cells .
特性
分子式 |
C75H99Cl2N11O24 |
---|---|
分子量 |
1609.5 g/mol |
IUPAC名 |
[4-[[(2S)-6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate;2,2-dichloroacetic acid |
InChI |
InChI=1S/C73H97N11O22.C2H2Cl2O2/c1-3-55-56-39-54(85)16-17-60(56)79-67-57(55)44-83-62(67)40-59-58(70(83)92)46-104-71(93)73(59,4-2)106-72(94)105-45-50-10-14-52(15-11-50)77-69(91)61(7-5-6-20-74)78-64(87)48-103-47-63(86)75-21-23-95-25-27-97-29-31-99-33-35-101-37-38-102-36-34-100-32-30-98-28-26-96-24-22-82-43-53(80-81-82)41-76-68(90)51-12-8-49(9-13-51)42-84-65(88)18-19-66(84)89;3-1(4)2(5)6/h10-11,14-19,39-40,43,49,51,61,85H,3-9,12-13,20-38,41-42,44-48,74H2,1-2H3,(H,75,86)(H,76,90)(H,77,91)(H,78,87);1H,(H,5,6)/t49?,51?,61-,73-;/m0./s1 |
InChIキー |
SNLXRMAUXQVOPQ-RGBFIJSISA-N |
異性体SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O.C(C(=O)O)(Cl)Cl |
正規SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O.C(C(=O)O)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。